8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile
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Overview
Description
8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a chloro, hydroxy, and nitro group attached to a dihydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 8-chloro-4-hydroxyquinoline, followed by the introduction of a cyano group at the 3-position. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and solvents is carefully controlled to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of 8-chloro-4-oxo-6-nitro-1,4-dihydroquinoline-3-carbonitrile.
Reduction: Formation of 8-chloro-4-hydroxy-6-amino-1,4-dihydroquinoline-3-carbonitrile.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The chloro and hydroxy groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- 4-Hydroxy-2-quinolones
- 3-Azido-2,4-quinolindione
Uniqueness
8-Chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile is unique due to the presence of both nitro and cyano groups, which impart distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H6ClN3O3 |
---|---|
Molecular Weight |
251.62 g/mol |
IUPAC Name |
8-chloro-4-hydroxy-6-nitro-1,4-dihydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6ClN3O3/c11-8-2-6(14(16)17)1-7-9(8)13-4-5(3-12)10(7)15/h1-2,4,10,13,15H |
InChI Key |
AWEHVQIFQUDTBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(C(=CN2)C#N)O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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